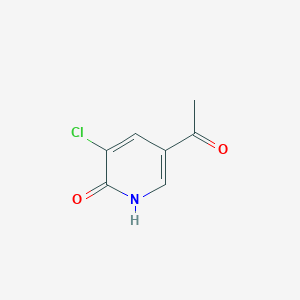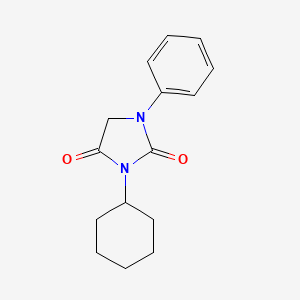
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE typically involves the chlorination and acetylation of pyridine derivatives. One common method includes the reaction of 2-hydroxy-5-acetylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxy-5-acetylpyridine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents like ethanol or water.
Major Products Formed
Oxidation: 2-Acetyl-3-chloro-5-pyridinecarboxylic acid.
Reduction: 2-Hydroxy-5-acetylpyridine.
Substitution: 2-Hydroxy-3-amino-5-acetylpyridine or 2-Hydroxy-3-thio-5-acetylpyridine.
科学的研究の応用
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The presence of functional groups like hydroxyl and acetyl can enhance its binding affinity and specificity for certain targets, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-chloro-5-methylpyridine: Similar structure but with a methyl group instead of an acetyl group.
2-Hydroxy-3-bromo-5-acetylpyridine: Similar structure but with a bromo group instead of a chloro group.
2-Hydroxy-3-chloro-5-formylpyridine: Similar structure but with a formyl group instead of an acetyl group.
Uniqueness
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and acetyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
特性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
5-acetyl-3-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-2-6(8)7(11)9-3-5/h2-3H,1H3,(H,9,11) |
InChIキー |
SOJWAGXQQQIIAU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC(=O)C(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[(3-Furanylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B8703239.png)

